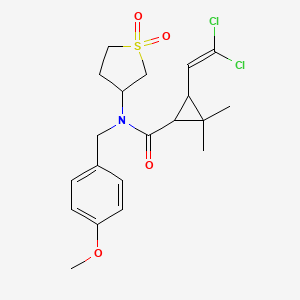
C20H25Cl2NO4S
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Tianeptine is a tricyclic antidepressant with a unique mechanism of action. It is commonly used to treat depression and anxiety disorders.
- Its chemical structure consists of three rings: a thiophene ring, a benzene ring, and a cycloheptatriene ring.
- Tianeptine is also known by other names, including Stablon .
- The compound is a selective facilitator of serotonin uptake, acting in a manner opposite to selective serotonin reuptake inhibitors (SSRIs).
Méthodes De Préparation
- Tianeptine can be synthesized through various routes. One common method involves the reaction of 5,8-dichloro-10-dioxo-11-methyl-2,3,6,7,12,12a-hexahydro-1H-[1,4]thiazino[3,2-a]quinoline with 7-aminoheptanoic acid ethyl ester.
- The synthetic steps include esterification, nitration, and subsequent reduction to yield Tianeptine.
Analyse Des Réactions Chimiques
- Tianeptine undergoes several reactions, including oxidation, reduction, and substitution.
- Common reagents used in its synthesis include nitric acid, sodium hydroxide, and various organic solvents.
- Major products formed during these reactions include intermediates and the final Tianeptine compound.
Applications De Recherche Scientifique
- Tianeptine has applications beyond depression treatment:
Neuroprotection: Some studies suggest that Tianeptine may protect neurons from oxidative stress and excitotoxicity.
Pain Management: It has been investigated for its potential analgesic effects.
Cognitive Enhancement: Tianeptine may improve memory and cognitive function.
Inflammatory Disorders: Research explores its anti-inflammatory properties.
Addiction Treatment: Tianeptine is being studied for its impact on substance use disorders.
Mécanisme D'action
- Tianeptine’s mechanism involves modulation of the serotonin system.
- It enhances serotonin reuptake, leading to increased synaptic serotonin levels.
- The compound may also affect glutamate receptors and neuroplasticity.
Comparaison Avec Des Composés Similaires
- Tianeptine stands out due to its unique mechanism and tricyclic structure.
- Similar compounds include other antidepressants like SSRIs (e.g., fluoxetine, sertraline) and tricyclic antidepressants (e.g., amitriptyline).
Remember that Tianeptine is a prescription medication, and its use should always be under medical supervision.
Propriétés
Formule moléculaire |
C20H25Cl2NO4S |
|---|---|
Poids moléculaire |
446.4 g/mol |
Nom IUPAC |
3-(2,2-dichloroethenyl)-N-(1,1-dioxothiolan-3-yl)-N-[(4-methoxyphenyl)methyl]-2,2-dimethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C20H25Cl2NO4S/c1-20(2)16(10-17(21)22)18(20)19(24)23(14-8-9-28(25,26)12-14)11-13-4-6-15(27-3)7-5-13/h4-7,10,14,16,18H,8-9,11-12H2,1-3H3 |
Clé InChI |
QEPWMNSOPZJPKQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(C1C(=O)N(CC2=CC=C(C=C2)OC)C3CCS(=O)(=O)C3)C=C(Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-N-(3,4-dimethylphenyl)-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12128215.png)
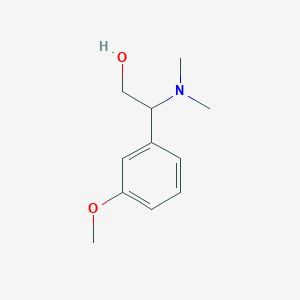
![3-[(4-fluorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B12128219.png)
![6-Chloro-1-[4-(3,4-dimethylphenoxy)butyl]-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione](/img/structure/B12128220.png)
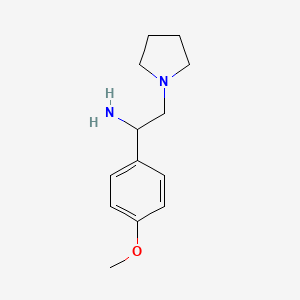
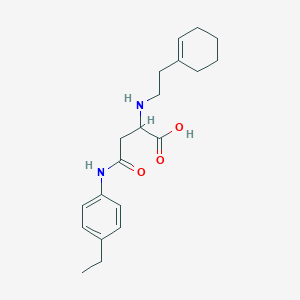

![N-(2-methoxyphenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7-tetrahydrocyclopenta[2,1-d] pyrimidino[4,5-b]thiophen-2-ylthio))acetamide](/img/structure/B12128235.png)
![5-Thiazolecarboxylic acid, 4-methyl-2-[2-(3-methylphenoxy)ethyl]-](/img/structure/B12128244.png)
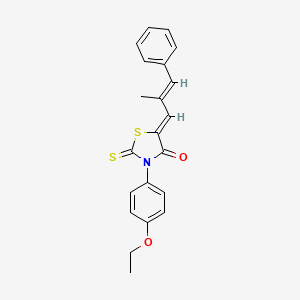
![methyl 2-[3-hydroxy-4-(4-methylbenzenesulfonyl)-5-(4-methylphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12128257.png)
![3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazole](/img/structure/B12128267.png)

